Broad-Spectrum in Vitro Potency (MIC) of Iseganan Against Oral Mucositis-Associated Flora
Iseganan demonstrates broad and potent in vitro activity against a panel of oral microflora relevant to mucositis pathophysiology. The minimal inhibitory concentrations (MICs) for Iseganan (IB-367) range from 0.13 to 64 µg/mL against key Gram-positive species and from 0.06 to 8 µg/mL against critical Gram-negative species [1]. This establishes a quantitative baseline spectrum for procurement decisions. In contrast, linear protegrin analogs lacking the correct disulfide bond-stabilized β-hairpin fold exhibit no measurable antimicrobial activity under identical conditions, directly confirming that structural integrity is a prerequisite for function [2].
| Evidence Dimension | In vitro antimicrobial potency (Minimum Inhibitory Concentration, MIC) |
|---|---|
| Target Compound Data | Iseganan MIC range: 0.13–64 µg/mL (Gram-positive); 0.06–8 µg/mL (Gram-negative) |
| Comparator Or Baseline | Linear protegrin analogs lacking disulfide bridges |
| Quantified Difference | No detectable antimicrobial activity |
| Conditions | Broth microdilution assays against Streptococcus mitis, S. sanguis, S. salivarius, S. aureus, Klebsiella spp., Escherichia coli, Pseudomonas aeruginosa |
Why This Matters
The MIC data define the precise concentration range required for experimental or formulation work, and the comparator data eliminate the procurement of inactive linear analogs, ensuring only correctly folded material is sourced.
- [1] Mosca DA, Hurst MA, So W, Viajar BS, Fujii CA, Falla TJ. IB-367, a protegrin peptide with in vitro and in vivo activities against the microflora associated with oral mucositis. Antimicrob Agents Chemother. 2000;44(7):1803-1808. doi:10.1128/AAC.44.7.1803-1808.2000 View Source
- [2] Robinson JA, Shankaramma SC, Jetter P, et al. Properties and structure-activity studies of cyclic β-hairpin peptidomimetics based on the cationic antimicrobial peptide protegrin I. Bioorg Med Chem. 2005;13(6):2055-2064. doi:10.1016/j.bmc.2005.01.009 View Source
